3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
Overview
Description
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H7BrF2N2O It is a derivative of benzene, featuring bromine, difluoromethoxy, and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 5-(difluoromethoxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The diamine groups can form coordination complexes with metal ions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine
- 3-Nitro-5-bromobenzene-1,2-diamine
- 5-Bromo-1,2,3-trifluorobenzene
Uniqueness
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups allows for specific interactions and reactivity patterns not observed in similar compounds .
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAUMVHKXKRMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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